![molecular formula C11H20BNO2 B1528925 BoroGly-(+)-Pinanediol CAS No. 877371-68-1](/img/structure/B1528925.png)
BoroGly-(+)-Pinanediol
Overview
Description
BoroGly-(+)-Pinanediol, also known as Boron Glycinate, is an organoboron compound that has been used in a variety of scientific research applications. Boron Glycinate is a derivative of pinanediol, a cyclic diol with two hydroxyl groups. It is a colorless, water-soluble compound that can be used in a variety of biochemical and physiological experiments. Boron Glycinate has been found to be a useful tool in the study of many biological processes, including enzyme activation, protein folding, and enzyme inhibition.
Scientific Research Applications
Catalysis and Environmental Applications
- The copper(I) boryl complex, involving compounds such as BoroGly-(+)-Pinanediol, is efficient in the catalytic reduction of CO2 to CO. This process is significant for environmental remediation efforts, indicating a potential pathway for CO2 utilization and reduction in the atmosphere (Laitar, Müller, & Sadighi, 2005).
Medicinal Chemistry
- Boron-containing compounds, including derivatives of BoroGly-(+)-Pinanediol, have shown potential in drug discovery. For example, peptide boronic acid derivatives have been identified as potent inhibitors of serine proteases, with applications in thrombin inhibition (Tapparelli et al., 1993). This could lead to the development of new therapeutic agents for diseases related to thrombosis and coagulation disorders.
Chemical Synthesis and Material Science
- Research has explored methods for the deprotection of pinanediol and pinacol esters of various boronic acids, including those related to BoroGly-(+)-Pinanediol. This work is crucial for the synthesis of complex molecules and the development of new materials (Inglis, Woon, Thompson, & Schofield, 2010).
Bio-Based Chemical Production
- The catalytic conversion of 2,3-butanediol (BDO) to important chemicals like methyl ethyl ketone (MEK) and 1,3-butadiene (BD) involves boron phosphate catalysts. This research supports the development of green routes for chemical production, utilizing bio-based feedstocks (Nikitina & Ivanova, 2016).
Boron Neutron Capture Therapy (BNCT)
- The unique properties of boron-containing compounds, like those derived from BoroGly-(+)-Pinanediol, are being explored for their potential in boron neutron capture therapy (BNCT), a targeted cancer treatment method. This area of research highlights the versatility of boron in medical applications (Issa, Kassiou, & Rendina, 2011).
properties
IUPAC Name |
[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11/h7-9H,4-6,13H2,1-3H3/t7-,8-,9+,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWJKKPSKPSEBE-CKEKPRIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719321 | |
Record name | 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BoroGly-(+)-Pinanediol | |
CAS RN |
877371-68-1 | |
Record name | 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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